molecular formula C19H21N3O5S B2479929 Methyl 5-(((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)furan-2-carboxylate CAS No. 899940-85-3

Methyl 5-(((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)furan-2-carboxylate

Cat. No. B2479929
M. Wt: 403.45
InChI Key: CIDPSKUFWLLEOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C19H21N3O5S and its molecular weight is 403.45. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

The compound is a critical intermediate in the synthesis of various heterocyclic compounds, demonstrating the versatility of arylmethylidene derivatives of furan-2(3H)-ones. These compounds are essential for developing molecules containing pyridine and pyridazine fragments, analogous to the nitrogen-containing bases of the pyrimidine series, which are known for their plant-growth regulatory activity (T. Aniskova, V. Grinev, A. Yegorova, 2017).

Anti-Inflammatory and Analgesic Applications

Novel heterocyclic compounds derived from this chemical structure have shown promising anti-inflammatory and analgesic activities. The synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines from this compound and their derivatives have been investigated for COX-1/COX-2 inhibition, displaying significant inhibitory activity along with analgesic and anti-inflammatory effects (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Antiprotozoal Agents

Research into the compound's derivatives has identified potential antiprotozoal agents. Specifically, studies on dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, derived from this compound, have shown strong DNA affinities and remarkable in vitro and in vivo activity against protozoal infections (M. Ismail, R. Brun, T. Wenzler, F. Tanious, W. Wilson, D. Boykin, 2004).

Pharmacological Interest

The structural modification of this compound facilitates the creation of tetrahydroisoquinolinones with known pharmacological interest. Studies have focused on the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, integrating pharmacophoric substituents to explore their potential pharmacological applications (M. Kandinska, I. Kozekov, M. Palamareva, 2006).

Antimicrobial Activity

Further chemical manipulation of this molecule has led to the development of compounds with promising antimicrobial properties. For instance, derivatives synthesized for their anti-bacterial, anti-fungal, and anti-tubercular activity highlight the compound's potential as a cornerstone for developing new antimicrobial agents (T. N. Akhaja, J. Raval, 2012).

properties

IUPAC Name

methyl 5-[(1,3-dimethyl-2,4-dioxo-6-propylpyrido[2,3-d]pyrimidin-5-yl)sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-5-6-11-9-20-16-14(17(23)22(3)19(25)21(16)2)15(11)28-10-12-7-8-13(27-12)18(24)26-4/h7-9H,5-6,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDPSKUFWLLEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CN=C2C(=C1SCC3=CC=C(O3)C(=O)OC)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)furan-2-carboxylate

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